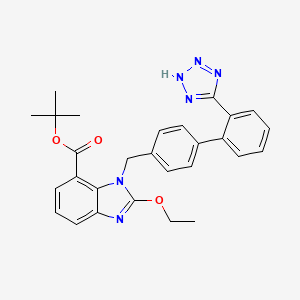

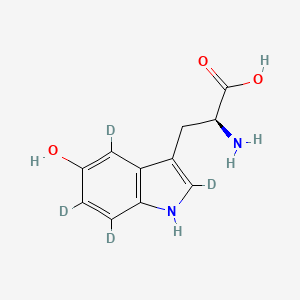

![molecular formula C21H39NO4 B587161 O-[(5Z)-tetradecenoyl]-L-carnitine CAS No. 1186416-86-3](/img/structure/B587161.png)

O-[(5Z)-tetradecenoyl]-L-carnitine

Vue d'ensemble

Description

“O-[(5Z)-tetradecenoyl]-L-carnitine” is an O-tetradecenoyl-L-carnitine in which the acyl group is specified as (5Z)-tetradecenoyl . It has a molecular formula of C21H39NO4, an average mass of 369.539 Da, and a monoisotopic mass of 369.28791 Da . It is a human metabolite and an intermediate or product resulting from metabolism .

Molecular Structure Analysis

The molecular structure of “O-[(5Z)-tetradecenoyl]-L-carnitine” can be represented by the InChI string: InChI=1S/C21H39NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h12-13,19H,5-11,14-18H2,1-4H3/b13-12-/t19-/m1/s1 .Applications De Recherche Scientifique

Neurology Research

5-cis-Tetradecenoyl Carnitine: is utilized in neurology research as a certified reference material for data analysis. Its role in lipid metabolism makes it a valuable compound for studying neurological disorders that are associated with metabolic dysfunctions .

Metabolic Pathway Analysis

In biochemistry research, 5-cis-Tetradecenoyl Carnitine is identified as an acylcarnitine and is used to study metabolic pathways. It is particularly relevant in the investigation of fatty acid oxidation defects and their impact on mitochondrial functions .

Medicine

Medical studies have explored the compound’s involvement in severe COVID-19 cases. It is part of a broader group of metabolites that are being studied for their potential roles as immunological modulators and their contributions to immune responses .

Industrial Applications

While not directly an application, 5-cis-Tetradecenoyl Carnitine is available for purchase from chemical standards companies, indicating its use in various industrial research settings where precise measurements of chemical compounds are necessary .

Metabolic Studies

This compound has been included in Mendelian randomization studies to understand its causal relationships with diseases. It is part of the carnitine metabolism, which is crucial for maintaining physiological functions and is associated with several diseases .

Environmental Studies

Although specific environmental applications were not directly found, the availability of 5-cis-Tetradecenoyl Carnitine as a standard reference material suggests its potential use in environmental sample analysis and research .

Nutrition and Dietetics

Research in nutrition and dietetics has examined the role of carnitine and its derivatives, like 5-cis-Tetradecenoyl Carnitine , in the development and management of metabolic disorders such as type 2 diabetes. Its role in lipid metabolism and antioxidant properties makes it a compound of interest in this field .

Clinical Outcomes in Hemodialysis Patients

Studies have correlated the levels of acylcarnitines, including 5-cis-Tetradecenoyl Carnitine , with nutritional and clinical outcomes in hemodialysis patients. It reflects mitochondrial metabolism and has been shown to improve nutrition parameters when supplemented .

Mécanisme D'action

Target of Action

5-cis-Tetradecenoyl Carnitine, also known as (3R)-3-[(Z)-tetradec-5-enoyl]oxy-4-(trimethylazaniumyl)butanoate or O-[(5Z)-tetradecenoyl]-L-carnitine, is an acylcarnitine . Acylcarnitines are esters of carnitine and fatty acids, and they play a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation .

Mode of Action

As an acylcarnitine, it is likely involved in the transport of fatty acids across the mitochondrial membrane, a critical step in the β-oxidation pathway .

Biochemical Pathways

5-cis-Tetradecenoyl Carnitine, like other acylcarnitines, is involved in the β-oxidation pathway . This pathway is responsible for the breakdown of fatty acids to produce energy. The acylcarnitines transport the fatty acids into the mitochondria, where they are broken down into acetyl-CoA units. These units then enter the citric acid cycle to produce ATP .

Pharmacokinetics

As an acylcarnitine, it is likely to be absorbed in the gut and distributed throughout the body, particularly to tissues with high energy demands such as the heart and skeletal muscles .

Result of Action

The primary result of the action of 5-cis-Tetradecenoyl Carnitine is the production of energy through the β-oxidation of fatty acids . This process is essential for maintaining energy homeostasis, particularly during periods of fasting or intense exercise .

Action Environment

The action of 5-cis-Tetradecenoyl Carnitine, like other acylcarnitines, is influenced by various environmental factors. For instance, the availability of fatty acids can affect the level of acylcarnitines in the body . Additionally, certain pathological conditions, such as metabolic disorders, can disrupt the normal function of acylcarnitines .

Propriétés

IUPAC Name |

(3R)-3-[(Z)-tetradec-5-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h12-13,19H,5-11,14-18H2,1-4H3/b13-12-/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCBVXBBLABOCB-SYGIOELKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858440 | |

| Record name | (3R)-3-{[(5Z)-Tetradec-5-enoyl]oxy}-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-[(5Z)-tetradecenoyl]-L-carnitine | |

CAS RN |

1186416-86-3 | |

| Record name | (3R)-3-{[(5Z)-Tetradec-5-enoyl]oxy}-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

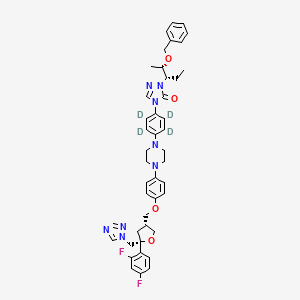

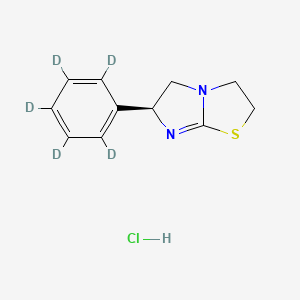

![(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid](/img/structure/B587086.png)

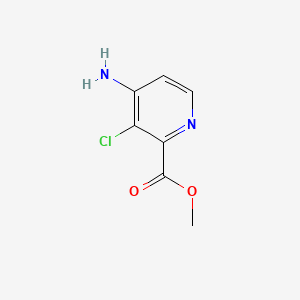

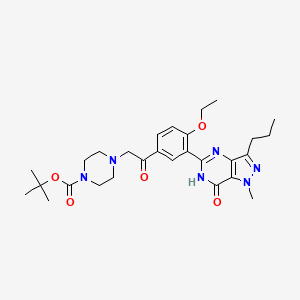

![3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline](/img/structure/B587091.png)

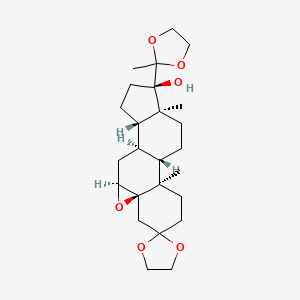

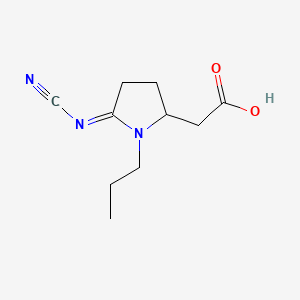

![1,4-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587094.png)